molecular formula C14H22ClNO2 B2501837 [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride CAS No. 464921-28-6

[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride

Cat. No.: B2501837
CAS No.: 464921-28-6
M. Wt: 271.79
InChI Key: VHMCRVGVXIVINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylcyclopentylamines. This compound is characterized by the presence of a cyclopentyl ring attached to a phenyl group, which is further substituted with two methoxy groups at the 3 and 4 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate the interactions of phenylcyclopentylamines with biological targets, such as enzymes and receptors.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.

Industry:

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the cyclopentyl ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.

    Methoxylation: The phenyl ring is then methoxylated at the 3 and 4 positions using methanol and a suitable catalyst.

    Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the intermediate aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride Salt Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups or further oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the methoxy groups or the phenyl ring are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carbonyl derivatives.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Formation of substituted phenylcyclopentylamines with different functional groups.

Mechanism of Action

The mechanism of action of [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways depend on the specific application and target, but common pathways include modulation of neurotransmitter release and inhibition of enzyme activity.

Comparison with Similar Compounds

  • [1-(3,4-dimethoxyphenyl)cyclohexyl]methanamine Hydrochloride
  • [1-(3,4-dimethoxyphenyl)cyclobutyl]methanamine Hydrochloride
  • [1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine Hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the size and structure of the cycloalkyl ring (cyclopentyl, cyclohexyl, cyclobutyl, cyclopropyl).
  • Chemical Properties: These structural differences influence the compound’s chemical properties, such as solubility, stability, and reactivity.
  • Biological Activity: The biological activity of these compounds varies based on their interaction with molecular targets, with each compound exhibiting unique pharmacological profiles.

Properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14;/h5-6,9H,3-4,7-8,10,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMCRVGVXIVINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.